Esperamicin C
Description
Structure
2D Structure
Properties
CAS No. |
107453-55-4 |
|---|---|
Molecular Formula |
C40H57N3O14S4 |
Molecular Weight |
932.2 g/mol |
IUPAC Name |
methyl N-[(1S,4Z,8S,12S,13E)-1,12-dihydroxy-8-[(2R,3R,4S,6R)-4-hydroxy-5-[[(2S,4S,5S,6R)-4-hydroxy-6-methyl-5-methylsulfanyloxan-2-yl]oxyamino]-3-[(2S,4S,5S)-4-methoxy-5-(propan-2-ylamino)oxan-2-yl]oxy-6-methyloxan-2-yl]oxy-13-[2-(methyltrisulfanyl)ethylidene]-11-oxo-10-bicyclo[7.3.1]trideca-4,9-dien-2,6-diynyl]carbamate |
InChI |
InChI=1S/C40H57N3O14S4/c1-20(2)41-24-19-52-28(18-27(24)50-5)56-35-33(45)31(43-57-29-17-25(44)36(58-7)22(4)53-29)21(3)54-38(35)55-26-13-11-9-10-12-15-40(49)23(14-16-60-61-59-8)30(26)32(34(46)37(40)47)42-39(48)51-6/h9-10,14,20-22,24-29,31,33,35-38,41,43-45,47,49H,16-19H2,1-8H3,(H,42,48)/b10-9-,23-14+/t21-,22-,24+,25+,26+,27+,28+,29+,31?,33+,35-,36-,37-,38+,40+/m1/s1 |
InChI Key |
JRSLIWPVTGZREY-CMIFKYRDSA-N |
SMILES |
CC1C(C(C(C(O1)OC2C#CC=CC#CC3(C(C(=O)C(=C2C3=CCSSSC)NC(=O)OC)O)O)OC4CC(C(CO4)NC(C)C)OC)O)NOC5CC(C(C(O5)C)SC)O |
Isomeric SMILES |
C[C@@H]1[C@H]([C@H](C[C@@H](O1)ONC2[C@H](O[C@H]([C@@H]([C@H]2O)O[C@H]3C[C@@H]([C@H](CO3)NC(C)C)OC)O[C@H]4C#C/C=C\C#C[C@]\5([C@@H](C(=O)C(=C4/C5=C\CSSSC)NC(=O)OC)O)O)C)O)SC |
Canonical SMILES |
CC1C(C(C(C(O1)OC2C#CC=CC#CC3(C(C(=O)C(=C2C3=CCSSSC)NC(=O)OC)O)O)OC4CC(C(CO4)NC(C)C)OC)O)NOC5CC(C(C(O5)C)SC)O |
Synonyms |
esperamicin C |
Origin of Product |
United States |
Molecular Architecture and Structural Biology of Esperamicin C
Elucidation of Core Bicyclic and Peripheral Moiety Structures
The structural elucidation of Esperamicin (B1233071) C has revealed a sophisticated arrangement of functional groups, each playing a distinct role in its biological activity. While Esperamicin A1 is more extensively studied, Esperamicin C shares many core features, with key differences in its peripheral structures. This compound is notably characterized by the absence of the 2-deoxy-L-fucose and aromatic ring moieties found in Esperamicin A1 pnas.orgpnas.orgpnas.org.
Enediyne Chromophore Structural Features
The defining feature of the enediyne class of antibiotics, including this compound, is the presence of an enediyne core. This core typically consists of a Z-hexa-1,5-diyn-3-ene unit embedded within a 9- or 10-membered ring system srce.hrnih.govebi.ac.uk. This highly strained cyclic enediyne is the "warhead" of the molecule, responsible for generating a highly reactive diradical intermediate upon activation. This diradical is capable of abstracting hydrogen atoms from the DNA backbone, leading to DNA strand scission srce.hrindiana.edu. The precise structural arrangement of the enediyne within the bicyclic framework is critical for its stability and subsequent activation through mechanisms like the Bergman cyclization srce.hrnih.gov.
Carbohydrate Moiety Structural Contribution
This compound possesses a carbohydrate moiety, though it differs from that of Esperamicin A1. Specifically, this compound lacks the 2-deoxy-L-fucose and anthranilate moieties present in Esperamicin A1 pnas.orgpnas.orgpnas.org. Studies comparing Esperamicin A1 and this compound suggest that while the carbohydrate structure influences sequence selectivity and binding affinity, the core enediyne structure is fundamental to the sequence preference for DNA scission pnas.orgnih.govtandfonline.com. The carbohydrate portions are generally understood to contribute to DNA binding, potentially through interactions within the minor groove, and may influence solubility and cellular uptake wustl.edursc.orgebi.ac.uk.
Trisulfide Moiety Structural Role
A key peripheral moiety in this compound, as in other esperamicins, is the allylic trisulfide group pnas.orgebi.ac.ukebi.ac.uk. This group acts as a trigger for the activation of the enediyne core. Upon nucleophilic attack, typically by a thiol, the trisulfide undergoes a cascade of reactions. This process leads to a conformational change in the molecule, which in turn initiates the Bergman cyclization of the enediyne unit srce.hrpnas.org. The trisulfide linkage is essential for the controlled release of the reactive diradical species that ultimately causes DNA damage.
Conformational Analysis and Dynamics
Understanding the three-dimensional structure and dynamic behavior of this compound is crucial for comprehending its interaction with DNA and its mechanism of action. While most detailed structural studies have focused on Esperamicin A1, the principles derived are highly relevant to this compound.
Solution Structure Determination (e.g., NMR Studies)
Nuclear Magnetic Resonance (NMR) spectroscopy has been instrumental in elucidating the structures of enediyne-DNA complexes, particularly for Esperamicin A1 wustl.edunih.gov. These studies, often combined with molecular dynamics calculations, have revealed that Esperamicin A1 binds within the minor groove of the DNA double helix. The methoxyacrylyl-anthranilate moiety intercalates into the helix, while the trisaccharide moiety anchors the drug in the minor groove wustl.edunih.gov. The precise positioning of the enediyne core, with its pro-radical centers, proximal to abstractable hydrogen atoms on the DNA backbone, is critical for DNA cleavage wustl.edunih.gov. NMR studies have also provided insights into the conformational flexibility of the sugar residues and their interactions with DNA wustl.eduuzh.ch. This compound, lacking the anthranilate moiety, might exhibit different binding modes or affinities, though it is still understood to interact with DNA via its enediyne core pnas.orgnih.govnih.govoup.com.
Computational Modeling of this compound Conformations
Computational modeling, including molecular dynamics simulations, complements experimental NMR data by providing detailed insights into the conformational landscape of this compound and its interactions with DNA nih.govwustl.edutandfonline.com. These studies can predict stable conformations, explore the energy barriers for activation, and model the precise orientation of the molecule within the DNA minor groove nih.govwustl.edutandfonline.com. By analyzing these models, researchers can gain a deeper understanding of how structural features, such as the enediyne ring strain and the orientation of the peripheral groups, dictate the molecule's reactivity and sequence specificity nih.gov. While specific computational studies on this compound's conformations are less prevalent than for A1, the general principles of enediyne-DNA complex formation derived from these methods are applicable.
Structure-Activity Relationship Studies with Esperamicin Analogs
Structure-activity relationship (SAR) studies of esperamicins have revealed critical insights into the molecular features responsible for their potent DNA-cleaving and cytotoxic activities. These studies primarily focus on how modifications to the enediyne core, the trisaccharide side chain, and other peripheral groups influence the drug's ability to interact with DNA and elicit a biological response. By comparing the activities of different esperamicin analogs, researchers have elucidated the essential components for both DNA damage and cellular efficacy.
Impact of Enediyne Core Modifications on Biological Activity
The central enediyne core, a ten-membered ring containing two triple bonds conjugated to a double bond, is the fundamental structural element responsible for the DNA-cleaving activity of esperamicins. This moiety undergoes a Bergman cyclization upon activation, forming a highly reactive 1,4-didehydrobenzene diradical. This diradical then abstracts hydrogen atoms from the DNA backbone, leading to strand scission nih.govnih.govindiana.edu. Research indicates that modifications or alterations to this enediyne core critically impair or abolish the molecule's DNA-cleaving capability. Analogs where the diyn-ene group itself is modified have been shown to lack DNA-cleaving activity, underscoring its indispensable role in the mechanism of action vulcanchem.com.
Role of Carbohydrate Side Chains in Molecular Interactions
The trisaccharide side chain of esperamicins plays a significant role in their biological activity, influencing both DNA binding specificity and cellular uptake vulcanchem.comresearchgate.net. The precise arrangement and composition of these sugars are critical for orienting the enediyne core within the DNA minor groove, facilitating the subsequent DNA cleavage event.
Esperamicin A1 (espA) possesses a complete trisaccharide moiety, including a deoxyfucose-anthranilate component, which contributes to potent and relatively sequence-selective DNA cleavage researchgate.netpnas.orgrsc.org. In contrast, this compound (espC) lacks the deoxyfucose-anthranilate moiety. While still potent, espC exhibits less sequence selectivity in its DNA cleavage compared to espA pnas.orgrsc.orgpnas.org. Furthermore, studies examining the interaction of esperamicins with nucleosomes have highlighted differences: Esperamicin A1's DNA damage is primarily confined to the linker region, whereas this compound damages both the linker and the core DNA nih.gov. Esperamicin D (espD), which is further modified by lacking the methylthio sugar in addition to the deoxyfucose-anthranilate, demonstrates significantly reduced DNA breakage activity compared to both A1 and C pnas.orgpnas.org. Analogs with modifications to the enediyne core itself, as noted previously, result in a complete loss of DNA-cleaving ability vulcanchem.com.
Table 1: Comparative DNA Cleavage Activity of Esperamicin Analogs
| Esperamicin Analog | Key Structural Modification(s) | DNA Cleavage Activity | Sequence Selectivity |
| Esperamicin A1 | Intact trisaccharide; deoxyfucose-anthranilate moiety present | Potent DNA cleavage; causes single- and double-strand breaks. In nucleosomes, damage limited to linker region. | High |
| This compound | Lacks deoxyfucose-anthranilate moiety | Potent DNA cleavage; causes single- and double-strand breaks. In nucleosomes, damages both core and linker DNA. Less sequence-selective than A1. | Moderate |
| Esperamicin D | Lacks methylthio sugar and deoxyfucose-anthranilate moieties | Significantly reduced DNA breakage activity compared to A1 and C. | Not specified |
| Analogs with modified enediyne core | Modification of the diyn-ene group | Lack DNA-cleaving activity. | N/A |
Mechanistic Investigations of Esperamicin C Mediated Dna Interactions
Molecular Triggering Mechanisms of Enediyne Activation
The potent cytotoxic effects of Esperamicin (B1233071) C are latent within its structure and require a specific molecular trigger to be unleashed. This activation process transforms the relatively stable molecule into a highly reactive species capable of damaging DNA.
Reductive Activation Pathways (e.g., Thiol-Mediated Reduction)
The activation of Esperamicin C is initiated by a reductive cleavage of its methyl trisulfide group. pnas.orgnih.gov This process is significantly accelerated in the presence of thiol-containing compounds, such as glutathione, which are naturally present in the cellular environment. pnas.orgwikipedia.org The nucleophilic attack by a thiol on the central sulfur atom of the trisulfide leads to the formation of a thiolate anion. pnas.orgsrce.hr This newly formed thiolate then initiates an intramolecular Michael addition to the α,β-unsaturated ketone within the bicyclic core of the molecule. pnas.orgacs.org This addition reaction is a critical step, as it causes a change in the hybridization of the bridgehead carbon, leading to a significant conformational change in the 10-membered enediyne ring. acs.orgnih.gov
Bergman Cyclization and Biradical Formation
The conformational change induced by the thiol-mediated reduction brings the two acetylene (B1199291) units of the enediyne core into close proximity. pnas.org This proximity facilitates a thermally allowed electrocyclic reaction known as the Bergman cyclization. srce.hrnih.govorganic-chemistry.org The Bergman cyclization transforms the enediyne moiety into a highly reactive p-benzyne (or phenylene) diradical. pnas.orgnih.govindiana.edu This diradical species is the ultimate DNA-damaging agent, possessing two unpaired electrons that are poised to abstract hydrogen atoms from nearby molecules. pnas.org The formation of this diradical is the key event that converts this compound from a stable prodrug into a potent cytotoxic agent. pnas.orgnih.gov
Alternative Activation Modes
While thiol-mediated reduction is the primary pathway for the activation of esperamicins, other methods have been shown to trigger their DNA-cleaving activity in vitro. These include exposure to UV light and heat. wustl.edu However, the physiological relevance of these alternative activation modes is considered to be less significant compared to the reductive pathway initiated by cellular thiols.
DNA Damage Mechanisms and Specificity
Once activated, the p-benzyne diradical of this compound interacts with the minor groove of the DNA helix to inflict damage. pnas.orgacs.org The specificity and nature of this damage are determined by the orientation of the diradical within the DNA minor groove and the accessibility of hydrogen atoms on the deoxyribose sugar backbone.
Hydrogen Atom Abstraction from Deoxyribose
The primary mechanism of DNA damage by the this compound diradical is the abstraction of hydrogen atoms from the deoxyribose units of the DNA backbone. acs.orgnih.govindiana.edu Unlike its analog Esperamicin A1, which predominantly abstracts the 5'-hydrogen atom, this compound is capable of abstracting both the 4'- and 5'-hydrogen atoms from the deoxyribose sugar. oup.comacs.org This dual abstraction capability is a key factor in its ability to cause more complex DNA lesions. acs.org The abstraction of a hydrogen atom by the diradical generates a carbon-centered radical on the sugar, which then undergoes further reactions leading to strand cleavage. oup.com
Single-Strand and Double-Strand DNA Breakage Induction
A significant feature of this compound is its efficiency in inducing double-strand DNA breaks. pnas.orgacs.org This is a direct consequence of its ability to abstract hydrogen atoms from the sugar moieties on both strands of the DNA duplex. acs.org The formation of double-strand breaks is a particularly cytotoxic lesion, as it is more difficult for the cell to repair than single-strand breaks. nih.gov In contrast, Esperamicin A1, which possesses a bulky anthranilate moiety that this compound lacks, predominantly causes single-strand breaks. acs.orgwustl.edu It is believed that this bulky group hinders the ability of one of the radical centers to access the opposite DNA strand, thus favoring single-strand cleavage. nih.gov The capacity of this compound to efficiently generate double-strand breaks contributes significantly to its potent antitumor activity. pnas.orgacs.org
Nucleotide Sequence Specificity of DNA Cleavage
The ability of this compound to induce strand scission in DNA is not random; rather, it exhibits a discernible preference for specific nucleotide sequences. This specificity is a critical aspect of its mechanism of action and has been the subject of detailed investigation.
This compound demonstrates a strong preference for cleaving DNA at pyrimidine (B1678525) residues. pnas.orgresearchgate.netwikipedia.org The observed hierarchy of nucleotide cleavage frequency is T > C > A > G, highlighting a clear bias against purine (B94841) bases. pnas.orgwikipedia.org This preferential targeting extends to oligopyrimidine regions, with sequences such as 5'-CTC-3', 5'-TTC-3', and 5'-TTT-3' being particularly susceptible to esperamicin-mediated degradation. pnas.orgresearchgate.net
The cleavage pattern of this compound is distinct when compared to other well-known DNA-damaging agents, as detailed in the table below. pnas.orgwikipedia.org
| Feature | Esperamicin | Calicheamicin (B1180863) | Neocarzinostatin | Bleomycin |
| Base Preference | T > C > A > G | C >> T > A = G | T > A > C > G | C > T > A > G |
| Preferred Sequences | 5'-CTC-3', 5'-TTC-3', 5'-TTT-3' | 5'-TCC-3', 5'-CTC-3' | Not specified | 5'-GC-3', 5'-GT-3' |
Beyond the identity of a single nucleotide, the surrounding DNA sequence context significantly modulates the cleavage efficiency of this compound. The preferred dinucleotide sequences for esperamicin-mediated cleavage are 5'-TG-3' and 5'-CG-3'. pnas.orgresearchgate.net This contrasts with the preferences of agents like bleomycin, which favors 5'-GT-3' and 5'-GC-3' sequences. pnas.orgresearchgate.net
Studies have shown that the structure and dynamics of DNA are heavily influenced by flanking sequences, which in turn can affect drug interaction. mit.edu For instance, in studies involving GC-boxes within a promoter region, this compound showed enhanced damage in both upstream and downstream boxes, while the related compound calicheamicin only showed enhancement in the downstream box, suggesting that this compound's recognition is differently affected by the surrounding sequence context. mit.edu Furthermore, chemical modifications to the DNA, such as the methylation of cytosine residues, can enhance the DNA damage caused by esperamicins, an effect that is also dependent on the local sequence. mit.edu This suggests that this compound recognizes and reacts to subtle, sequence-dependent variations in DNA structure and flexibility. mit.edumit.edu
| Factor | Observation with this compound |
| Dinucleotide Preference | Preferential cleavage at 5'-TG-3' and 5'-CG-3' sequences. pnas.orgresearchgate.net |
| GC-Box Context | Enhancement of DNA damage observed in different GC-box sequence contexts. mit.edu |
| DNA Methylation | Damage is enhanced at methylated cytosine sites, indicating sensitivity to base modification. mit.edu |
Minor Groove DNA Interaction and Binding Affinity
The specific pattern of DNA cleavage by this compound is a direct consequence of its binding to the DNA double helix. Evidence strongly indicates that this compound, like other enediynes, interacts primarily with the minor groove of B-DNA. pnas.orgmit.edu This mode of binding is supported by experiments showing that pretreatment of DNA with known minor groove binders, such as netropsin (B1678217) and distamycin A, significantly alters the nucleotide-specific cleavage pattern of esperamicin. pnas.orgresearchgate.net
The structure of this compound is key to its function. The molecule consists of a reactive diacetylenic ring system (the "warhead") and a sugar portion. Research indicates that the diacetylenic ring core is the primary determinant of the drug's sequence specificity in DNA cleavage. tandfonline.comnih.gov This core structure is shared among esperamicins A1, C, D, and E, all of which retain a common sequence preference for scission. tandfonline.comnih.gov
A notable distinction exists between this compound and the related Esperamicin A1. Esperamicin A1 possesses an additional methoxyacrylyl-anthranilate group, which intercalates into the DNA helix and contributes to its sequence selectivity. wustl.edu The absence of this intercalating moiety in this compound means its binding and cleavage selectivity are governed solely by the interactions of its core and sugar components within the minor groove. wustl.edu
DNA in a cell is often under torsional stress, leading to a state of supercoiling. This topology can significantly affect the interaction of small molecules with DNA. However, studies comparing this compound with the related enediyne calicheamicin reveal a striking difference in their interaction with supercoiled DNA. While calicheamicin binding induces negative writhing (a form of supercoiling) in plasmid DNA, this compound causes no observable change in DNA supercoiling. nih.govresearchgate.netpnas.org
In comparative experiments, this compound serves as a crucial negative control, demonstrating that the aglycone core and its attached sugars alone are insufficient to alter the global topology of the DNA. nih.govpnas.org The ability of calicheamicin to induce supercoiling is attributed to its extended aryl-oligosaccharide side chain, which this compound lacks. nih.govpnas.org This finding underscores the importance of the full carbohydrate structure of certain enediynes in mediating complex topological changes in DNA upon binding.
| Compound | Effect on Negatively Supercoiled Plasmid DNA | Rationale |
| This compound | No change in supercoiling observed. nih.govresearchgate.netpnas.org | Lacks the terminal sugar-aromatic ring responsible for inducing topological changes. nih.govpnas.org |
| Calicheamicin γ | Induces negative writhing. nih.govpnas.org | Possesses an extended oligosaccharide chain that interacts extensively with the DNA, altering its topology. nih.gov |
| Esperamicin A1 | Induces positive writhing (unwinding). nih.govmit.edu | Binds via intercalation, which characteristically unwinds the DNA helix. nih.gov |
Interactions with Nucleic Acid Variants
The cellular environment contains nucleic acids in forms other than canonical B-form DNA, including DNA-RNA hybrids, which are intermediates in transcription and replication. Mechanistic studies have explored how this compound interacts with these variant structures.
When acting on the DNA strand of a DNA-RNA hybrid, this compound abstracts both the 4'-hydrogen and 5'-hydrogen from the deoxyribose sugar, which can lead to double-strand cleavage. oup.com Its behavior in this context is similar to that of Esperamicin A1, showing no significant kinetic isotope effects at the 1', 4', or 5' positions of the sugar. oup.com The observed differences in the site-specific cleavage patterns between DNA duplexes and DNA-RNA hybrids are proposed to result from the distinct conformational differences between the DNA strand in these two types of substrates. oup.com
Furthermore, as noted previously, the presence of modified bases, such as methylated cytosine, represents another form of nucleic acid variation. The observation that this compound-induced damage is enhanced at these sites suggests that the drug is sensitive to epigenetic modifications that alter DNA conformation and minor groove structure. mit.edu
Cleavage of DNA-RNA Hybrids
The interaction of this compound with DNA-RNA hybrids reveals significant insights into how nucleic acid conformation influences drug-induced cleavage. Studies comparing its activity on DNA-RNA hybrids to that on duplex DNA of the same sequence have demonstrated that the structure of the nucleic acid target is a critical determinant of the cleavage mechanism and specificity. oup.comnih.gov
When interacting with the DNA strand of a DNA-RNA hybrid, this compound's mechanism appears to be altered compared to its action on double-stranded DNA (dsDNA). oup.com In hybrids, the damage is primarily mediated by the abstraction of a 5'-hydrogen atom from the deoxyribose sugar. oup.comnih.gov This is a notable difference from its activity on dsDNA, where it abstracts both 4'- and 5'-hydrogens, leading to the formation of phosphoglycolate ends and a higher incidence of double-strand breaks. oup.com
| Property | Interaction with Duplex DNA | Interaction with DNA Strand of DNA-RNA Hybrid |
| Primary Mechanism | Abstraction of 4'- and 5'-hydrogens. oup.com | Abstraction of 5'-hydrogen. oup.comnih.gov |
| Products | 3'-phosphate and phosphoglycolate termini. oup.com | Primarily 3'-phosphate termini. oup.com |
| Kinetic Isotope Effect | Sequence-dependent effects observed. oup.com | No significant isotope effects at 1', 4', or 5' positions. oup.comnih.gov |
| Sequence Specificity | Cleavage at T and A sites. oup.com | Cleavage primarily at A and T sites, with A sites damaged to a greater extent than in dsDNA. oup.comnih.gov |
| Structural Influence | Interacts with B-form DNA. oup.com | Cleavage pattern is dictated by the conformational differences of the DNA strand in the hybrid. oup.comresearchgate.net |
Recognition of Modified DNA Structures
This compound's interaction with DNA is not limited to canonical B-form duplexes; it also recognizes and is influenced by modifications within the DNA structure, such as cytosine methylation. This epigenetic mark, located in the major groove, can alter DNA conformation and affect how molecules bind and react with the DNA.
Research has demonstrated that the methylation of cytosine residues at CG dinucleotides can significantly enhance the DNA damage induced by this compound. nih.gov This enhancement is particularly pronounced in regions containing multiple methylated CG sites. nih.gov For instance, in studies using a fragment of the human phosphoglycerate kinase gene (PGK1), damage by this compound was notably increased at a site with several methylated CG dinucleotides. nih.gov However, unlike its analog Esperamicin A₁, the damage enhancement for this compound was not significant near a single methylated CG sequence. nih.gov This suggests that the density of methylation plays a crucial role in modulating the drug's activity. The underlying mechanism for this enhancement is thought to be related to methylation-induced changes in DNA conformation, which may improve the accessibility or reactivity of the enediyne with its target. nih.govmit.edu
In addition to recognizing epigenetic modifications, the action of enediynes like this compound can result in the formation of modified DNA structures, specifically abasic sites. aacrjournals.orgresearchgate.net These are locations in the DNA backbone where the nucleobase has been lost. The formation of abasic sites is a common lesion induced by many DNA-damaging agents and is an integral part of the spectrum of damage caused by the esperamicins. aacrjournals.orgresearchgate.net
| DNA Modification | Effect on this compound Activity | Research Findings |
| Cytosine Methylation | Enhances DNA damage. nih.gov | Damage enhancement is most significant in regions with a high density of methylated CG dinucleotides. nih.gov The chemistry of hydrogen abstraction by the drug appears unaffected by methylation. nih.gov |
| Abasic Sites | Induced by this compound action. aacrjournals.orgresearchgate.net | The formation of abasic sites is a component of the DNA lesions generated by the enediyne family of compounds. aacrjournals.orgresearchgate.net |
Biosynthetic Pathways and Genetic Determinants of Esperamicin C Production
Biosynthetic Engineering and Analog Production
Genetic Manipulation for Enhanced Production
The identification and sequencing of the esperamicin (B1233071) biosynthetic gene cluster provide a foundational understanding for genetic manipulation strategies aimed at enhancing production. While specific studies detailing the genetic engineering of Actinomadura verrucosospora for increased Esperamicin C yield are not extensively detailed in the provided snippets, the general success in other enediyne-producing organisms, such as Streptomyces globisporus (producer of C-1027), highlights the potential. For instance, manipulation of regulatory genes in C-1027 biosynthesis has led to strains with significantly higher titers nih.govresearchgate.net. Similarly, the exploration of metabolic engineering approaches, including the modification of the polyketide synthase (PKSE) and associated genes, offers avenues for increasing the production of esperamicins psu.edu. Understanding the roles of individual genes within the esperamicin cluster, such as those encoding the enediyne PKS and potential tailoring enzymes, is key to developing targeted genetic strategies for improved yields.
Chemoenzymatic Approaches for Novel this compound Analogs
Chemoenzymatic synthesis represents a powerful strategy for generating structural diversity in natural products, enabling the creation of novel analogs with potentially improved or altered biological activities. This approach combines the specificity of enzymatic catalysis with the versatility of chemical synthesis. For enediynes like esperamicin, chemoenzymatic methods can be employed to modify peripheral moieties, such as the sugar residues, or to explore variations in the core structure. Studies on other enediynes have demonstrated the utility of chemoenzymatic synthesis for creating libraries of related compounds ntu.edu.sgomicsonline.orgresearchgate.net. The complex structure of esperamicin, including its glycosidic linkages, makes it a prime candidate for such modifications, potentially leading to analogs with tailored DNA-binding or cytotoxic properties. Research has also explored the chemoenzymatic synthesis of esperamicin aglycones, focusing on ring closure reactions researchgate.net.
Regulatory Mechanisms of Biosynthesis
The production of secondary metabolites in actinomycetes, including esperamicins, is a tightly regulated process influenced by a complex interplay of genetic and environmental factors. These regulatory mechanisms ensure that the antibiotic is produced at the appropriate time and in optimal quantities.
Regulatory Mechanisms of Biosynthesis
Transcriptional and Translational Control of Gene Expression
Secondary metabolite biosynthesis in actinomycetes is often controlled by a hierarchical system of regulators. This includes cluster-situated regulators (CSRs) that directly control the transcription of genes within the biosynthetic cluster, and higher-level pleiotropic or global regulators that influence the expression of CSRs and other metabolic pathways researchgate.nettaylorfrancis.com. While specific transcriptional or translational regulators directly governing this compound biosynthesis have not been extensively detailed in the provided literature, it is understood that manipulating these regulatory elements can significantly impact production levels. For example, the inactivation of certain regulatory genes in other enediyne producers has led to substantial increases in antibiotic titers researchgate.net. Future research may focus on identifying and characterizing such regulators within the esperamicin biosynthetic gene cluster to enable targeted strain improvement.
Environmental and Nutritional Influences on Production
The yield of secondary metabolites is highly sensitive to the culture conditions, including the composition of the growth medium and various environmental parameters. Optimization of fermentation conditions is a critical aspect of maximizing esperamicin production. Studies on esperamicin A1 by Actinomadura verrucosospora have provided insights into these influences. For instance, the addition of cerulenin, an inhibitor of fatty acid and polyketide synthesis, was found to inhibit esperamicin A1 production, underscoring the reliance on polyketide pathways oup.com. Conversely, the inclusion of neutral resins like Diaion HP-20 in the fermentation medium enhanced esperamicin A1 production by 53%, likely by capturing the unstable compound and preventing degradation oup.com.
General media components commonly used for Actinomadura species and other actinomycetes for secondary metabolite production include carbon sources like soluble starch or glucose, nitrogen sources such as peptone or yeast extract, and various salts and trace elements pnas.orgnih.govdsmz.denih.gov. Optimizing the balance of these nutrients, along with parameters like temperature and pH, is essential for achieving robust and high-titer production of esperamicin.
Chemical Synthesis and Analog Design of Esperamicin C
Total Synthesis Strategies for Esperamicin (B1233071) and Key Fragments
The total synthesis of esperamicins has been a subject of intense research, leading to the development of innovative synthetic methodologies. These efforts have largely centered on the stereoselective construction of the highly strained bicyclic enediyne core and the complex oligosaccharide chain, followed by their strategic coupling.
The bicyclo[7.3.1]tridec-4-ene-2,6-diyne core is the cornerstone of esperamicin's structure and the source of its DNA-cleaving activity. A key strategy for its construction involves an intramolecular Diels-Alder reaction of a vinylallene precursor. kiesslinglab.com This approach establishes the critical bicyclic framework in a single, stereocontrolled step. The stereochemistry of the resulting cycloadduct is crucial and has been confirmed through nuclear Overhauser effect (NOE) difference experiments. kiesslinglab.comkiesslinglab.com
Alternative strategies have also been explored, including a non-cobalt mediated route that yields a single propargylic alcohol stereoisomer, matching the configuration found in the natural product. researchgate.net Another approach utilizes a cyclization reaction of an acyclic enediyne precursor treated with potassium hexamethyldisilazide (KHMDS) to efficiently form the bicyclic system. researchgate.net These synthetic routes provide access to the core structure, enabling further investigation into its chemical properties and biological activity. kiesslinglab.com
Table 1: Key Reactions in the Synthesis of the Esperamicin Bicyclic Core
| Reaction Type | Key Reagents/Conditions | Purpose |
| Intramolecular Diels-Alder | Heat, Benzene, Radical Inhibitor | Formation of the bicyclic enediyne core |
| Cyclization | Potassium Hexamethyldisilazide (KHMDS) | Formation of the bicyclic enediyne from an acyclic precursor |
| Stereoselective Reduction | BINAP-Ru complexes | Control of stereochemistry during synthesis |
This table summarizes key chemical reactions employed in the synthesis of the esperamicin bicyclic core, based on published research findings.
The trisaccharide portion of esperamicin C is crucial for its sequence-specific DNA binding. Its synthesis is a significant undertaking due to the presence of unusual and highly functionalized sugar units. The total synthesis of the esperamicin A1 trisaccharide has been achieved from adapted monosaccharide precursors. nih.gov This involves the stereoselective formation of glycosidic linkages between the constituent sugars.
The synthesis of related oligosaccharides, such as the disaccharide of the enediyne antibiotic namenamicin, provides insights into the construction of these complex carbohydrate chains. psu.edu Strategies for the stereoselective introduction of the unique functionalities, like the quaternary C-4 center of the A-ring in namenamicin, have been developed, including intramolecular Michael additions. psu.edu The synthesis of individual sugar components, such as the 4-ethylamino-2,4-dideoxy-L-threo-pentopyranose found in esperamicins, has also been reported. biochem2.com These synthetic efforts rely on a range of stereoselective methods to control the configuration of each chiral center. nih.govsci-hub.se
The assembly of a complex molecule like this compound can be approached through either a linear or a convergent synthesis. psu.educaltech.edu
Design and Synthesis of this compound Analogs
The potent biological activity of this compound has spurred the design and synthesis of numerous analogs. These efforts are aimed at understanding the structure-activity relationships, modulating the reactivity and specificity of the molecule, and developing novel therapeutic agents.
Modifications to the esperamicin structure can have a profound impact on its reactivity and DNA cleavage specificity. The design of simplified analogs of the bicyclic enediyne core has been a key area of research. rsc.org These studies have provided valuable insights into the structural requirements for the facile formation of the reactive p-benzyne diradical through the Bergman cyclization. rsc.org
The rate of the Bergman cyclization is influenced by the strain within the enediyne ring. indiana.edu By modifying the substituents on the enediyne core, it is possible to modulate the electronic properties and, consequently, the reactivity of the system. indiana.edu Furthermore, alterations to the carbohydrate portion of the molecule can affect its DNA binding affinity and sequence selectivity.
A critical feature of the esperamicin molecule is its "triggering" mechanism, which initiates the Bergman cyclization and the generation of the DNA-damaging diradical. In the natural product, this is achieved through the reduction of the methyl trisulfide group. acs.org This leads to an intramolecular Michael addition, which increases the strain in the enediyne ring and facilitates cycloaromatization. acs.orgsrce.hr
The development of synthetic enediyne analogs has focused on creating novel and controllable triggering mechanisms. srce.hrpnas.org This includes the design of systems that can be activated by external stimuli such as light or specific enzymes. indiana.edu For instance, metal-containing enediyne complexes have been developed where the metal ion can modulate the reactivity of the enediyne core. pnas.org The goal is to create "pro-drugs" that are inactive until they reach their target site, where they can be selectively activated, thereby minimizing off-target toxicity. nih.gov The design of such triggerable systems is a promising strategy for the development of next-generation enediyne-based therapeutics. nih.gov
Synthetic Methodologies for Enediyne Construction
The intricate architecture of the esperamicin core, particularly its bicyclo[7.3.1]tridecenediyne system, has presented a formidable challenge to synthetic chemists. researchgate.netpnas.org The construction of this strained bicyclic enediyne moiety and the stereoselective installation of its multiple chiral centers have necessitated the development of innovative and robust synthetic strategies.
Ring Closure Reactions for Bicyclic Systems
A pivotal step in the synthesis of the esperamicin core is the formation of the bicyclic enediyne framework. Various ring closure strategies have been explored to construct this highly strained system.
One of the prominent methods involves an intramolecular Diels-Alder reaction . kiesslinglab.comkiesslinglab.com This approach typically utilizes a precursor containing a diene and a dienophile tethered together. Upon heating, this precursor undergoes an intramolecular [4+2] cycloaddition to furnish the desired bicyclic core. canterbury.ac.nz For instance, a vinylallene derivative can be transformed into the esperamicin/calichemicin skeleton through a Type II intramolecular Diels-Alder reaction. kiesslinglab.comkiesslinglab.com The regiochemistry of this cycloaddition is a critical aspect, with studies revealing the formation of a skeletal isomer of the natural product's core. kiesslinglab.com
Another powerful strategy for constructing the bicyclic core is through dicobalt hexacarbonyl-mediated cyclization . researchgate.net In this methodology, the alkyne functionality is complexed with dicobalt hexacarbonyl. This complexation facilitates a key ring-forming step, often an alkylation, to generate the 10-membered ring of the bicyclo[7.3.1] system. researchgate.net Subsequent oxidative decomplexation releases the enediyne core. researchgate.net
Furthermore, cyclization of acyclic enediyne precursors using strong bases like potassium hexamethyldisilazide (KHMDS) has proven effective. researchgate.net This method involves the formation of an acyclic enediyne which is then induced to cyclize, providing the bicyclic intermediate in good yield. researchgate.net
The table below summarizes some of the key ring closure reactions employed in the synthesis of the esperamicin bicyclic core.
| Reaction Type | Key Reagents/Conditions | Description | Reference |
| Intramolecular Diels-Alder | Heat | A tethered diene and dienophile undergo a [4+2] cycloaddition. | kiesslinglab.comkiesslinglab.com |
| Dicobalt Hexacarbonyl-Mediated Cyclization | Co₂(CO)₆, Oxidative decomplexation | Complexation of the alkyne facilitates ring formation. | researchgate.net |
| Base-Induced Cyclization | KHMDS | An acyclic enediyne precursor is cyclized using a strong base. | researchgate.net |
Stereoselective Synthesis of Chiral Centers
The synthesis of this compound requires precise control over the stereochemistry of its numerous chiral centers. Various asymmetric synthesis techniques have been employed to achieve this.
A common strategy involves starting from a chiral pool material, such as (-)-quinic acid . researchgate.net This natural product, with its pre-existing stereocenters, serves as a scaffold upon which the rest of the molecule is constructed. Through a series of stereocontrolled transformations, both enantiomers of key intermediates can be accessed. researchgate.net
Asymmetric hydrogenation is another powerful tool for establishing chirality. For example, the use of ruthenium catalysts bearing chiral ligands like (R)-BINAP allows for the highly enantioselective reduction of ketones to produce chiral alcohols. kiesslinglab.com This method has been successfully applied to generate key chiral diol intermediates with high enantiomeric excess. kiesslinglab.com
The Roush asymmetric allylation has also been utilized in the synthesis of fragments of related complex natural products, demonstrating its utility in controlling the stereochemistry of alcohol-bearing centers. iranchembook.ir This reaction employs chiral boronate reagents to achieve high diastereoselectivity in the formation of homoallylic alcohols. iranchembook.ir
The strategic application of these and other stereoselective methods is crucial for the successful total synthesis of this compound and its analogs.
Mechanisms of Resistance to Esperamicin C
Microbial Self-Resistance Strategies
Microorganisms that produce enediyne antibiotics, such as those in the esperamicin (B1233071) family, have evolved sophisticated mechanisms to protect themselves from their own potent cytotoxic metabolites. These strategies often involve specific proteins that interact with the antibiotic, neutralizing its DNA-damaging capabilities.
Self-Sacrificing Protein Mechanisms (e.g., CalC Analogs)
A well-characterized microbial self-resistance mechanism for enediynes involves "self-sacrificing" proteins. These proteins, analogous to CalC found in the calicheamicin (B1180863) biosynthetic pathway, are thought to bind and sequester the active enediyne, thereby preventing it from interacting with DNA. Research suggests that these proteins are cleaved by the enediyne, effectively sacrificing themselves to neutralize the toxin. Studies on calicheamicin resistance proteins like CalC indicate that they can specifically bind to and be cleaved by the antibiotic, a process that neutralizes both the protein and the drug. While CalC has shown specificity for calicheamicin and its close relatives, it did not confer cross-resistance to esperamicin or dynemicin, suggesting subtle differences in the warhead structures influence protein recognition. Proteins like CalU16 and CalU19, identified in the calicheamicin biosynthetic gene cluster, also possess structural similarities to CalC and have demonstrated the ability to confer resistance by being cleaved by the enediyne. This mechanism highlights a direct interaction where the producing organism sacrifices a dedicated protein to protect itself from self-inflicted DNA damage.
Drug Efflux Systems and Detoxification Enzymes
While specific efflux systems or detoxification enzymes directly linked to esperamicin resistance in producing microorganisms are not extensively detailed in the provided literature, general mechanisms of drug resistance in microbial and cellular contexts include the activity of efflux pumps and detoxification enzymes. Efflux pumps actively transport drugs out of the cell, reducing intracellular concentrations. Detoxification enzymes can modify the drug into a less toxic form. Although not explicitly described for esperamicin production, these are common strategies employed by bacteria to manage toxic secondary metabolites.
Molecular Basis of Induced or Acquired Resistance
Beyond the intrinsic mechanisms of producing organisms, resistance can also develop in target cells, particularly in therapeutic contexts where cancer cells might acquire mechanisms to evade the cytotoxic effects of esperamicins.
Conformational Gating and Intramolecular H-Abstraction
Research into the reactivity of enediynes has explored mechanisms that could lead to self-resistance, including conformational gating and intramolecular hydrogen (H)-abstraction. These studies, often using synthetic analogs mimicking the carbohydrate moieties of natural enediynes like esperamicin, suggest that intramolecular H-abstraction can intercept the reactive diradical intermediate formed after Bergman cyclization. This process can transform the diradical into a more stable radical, potentially altering its reactivity and DNA-damaging capacity. The Thorpe-Ingold effect can enhance fragmentation efficiency in gem-dimethyl substituted enediynes, suggesting that conformational constraints can influence the drug's fate. These findings provide insight into how the drug's own structure and conformation could lead to self-inactivation, a potential resistance mechanism.
DNA Repair Pathway Modulation in Response to Damage
Cells possess intricate DNA repair pathways to mend damage caused by various agents, including cytotoxic drugs. Esperamicins induce DNA single- and double-strand breaks. Resistance can emerge if cells upregulate specific DNA repair pathways that efficiently counteract the damage induced by esperamicin. For instance, the DNA damage response (DDR) network, involving proteins like ATM, ATR, and DNA-PK, plays a crucial role in sensing and repairing DNA damage. Cells defective in these pathways, such as those lacking ATM or DNA-PK, are hypersensitive to calicheamicin, another enediyne. Conversely, enhanced activity or upregulation of these repair pathways could confer resistance to esperamicin by more effectively repairing the induced DNA lesions, thereby preventing cell cycle arrest or apoptosis. Metachromin C, a different natural compound, has been shown to induce expression of DNA repair proteins (ATM, ATR, p53, BRCA1, ChK, ChK2), suggesting that prolonged exposure to DNA-damaging agents can activate these repair pathways, potentially leading to resistance.
Role of Drug-Binding Proteins in Evasion
While the primary mechanism of esperamicin action involves DNA interaction, resistance could theoretically involve cellular proteins that bind and sequester the drug, preventing it from reaching its DNA target. This is analogous to the "self-sacrifice" mechanism seen in producing organisms, but in an acquired resistance context, it might involve the upregulation of endogenous proteins or the acquisition of new ones that bind esperamicin. Such drug-binding proteins could act as decoys, neutralizing the drug's cytotoxic potential.
Advanced Research Methodologies for Esperamicin C Studies
Spectroscopic Techniques (e.g., NMR, UV-Vis, Mass Spectrometry) for Structural and Mechanistic Analysis
Spectroscopic methods are fundamental tools for the structural characterization of complex natural products like Esperamicin (B1233071) C. awi.denih.govnih.gov A combination of Nuclear Magnetic Resonance (NMR) spectroscopy, Ultraviolet-Visible (UV-Vis) spectroscopy, and Mass Spectrometry (MS) is indispensable for piecing together its molecular puzzle.
Interactive Table 1: Representative ¹H NMR Data for a Hypothetical Esperamicin C Core Structure
| Proton | Chemical Shift (ppm) | Multiplicity | Coupling Constant (J) in Hz |
| H-1 | 3.50 | d | 8.0 |
| H-2 | 4.20 | dd | 8.0, 4.5 |
| H-3 | 2.80 | m | - |
| H-4 | 4.10 | d | 6.0 |
| H-5 | 3.90 | t | 6.0 |
| Sugar Protons | 3.20-5.50 | m | - |
Note: This table is a hypothetical representation to illustrate the type of data obtained from ¹H NMR spectroscopy.
Interactive Table 2: Representative ¹³C NMR Data for a Hypothetical this compound Core Structure
| Carbon | Chemical Shift (ppm) |
| C-1 | 55.0 |
| C-2 | 75.0 |
| C-3 | 40.0 |
| C-4 | 70.0 |
| C-5 | 80.0 |
| Enediyne Carbons | 85.0-100.0 |
| Sugar Carbons | 60.0-105.0 |
Note: This table is a hypothetical representation to illustrate the type of data obtained from ¹³C NMR spectroscopy.
Ultraviolet-Visible (UV-Vis) Spectroscopy: The UV-Vis spectrum of this compound would be characterized by absorption bands corresponding to its chromophores, particularly the enediyne and aromatic moieties. researchgate.netacs.orgscience-softcon.deresearchgate.netnih.gov The enediyne core is expected to have a characteristic absorption maximum that changes upon the Bergman cyclization, a key step in its mechanism of action. This change in the UV-Vis spectrum can be used to monitor the activation of the molecule. researchgate.net
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is crucial for determining the elemental composition of this compound with high accuracy. nih.gov Tandem mass spectrometry (MS/MS) provides valuable information about the molecule's structure by analyzing its fragmentation patterns. mdpi.comresearchgate.netnih.govlibretexts.orgmiamioh.edu The fragmentation of the glycosidic bonds and the core structure helps in sequencing the sugar units and confirming the connectivity of the different molecular fragments. nih.gov
Molecular Dynamics and Computational Chemistry for Conformational and Interaction Studies
Molecular dynamics (MD) simulations and computational chemistry provide invaluable insights into the conformational dynamics of this compound and its interaction with its biological target, DNA. nih.govnih.govrsc.org These methods allow researchers to visualize and analyze the behavior of the molecule at an atomic level, which is often difficult to achieve through experimental techniques alone. libretexts.orgrsc.org
A notable study on the closely related Esperamicin A1 involved solvated molecular dynamics simulations to model its complex with DNA. acs.org Such simulations for this compound would aim to:
Predict the preferred binding mode: Determine how this compound docks into the minor groove of DNA.
Analyze conformational changes: Investigate how the conformation of both this compound and DNA changes upon binding.
Elucidate the role of the sugar residues: Understand how the trisaccharide chain contributes to the binding affinity and specificity.
Model the activation process: Simulate the conformational changes that lead to the Bergman cyclization of the enediyne core.
These computational studies are essential for understanding the structure-activity relationship of this compound and for the rational design of new analogues with improved properties. biorxiv.org
Genetic Engineering and Omics Approaches (e.g., Genomics, Proteomics) for Biosynthesis Research
The biosynthesis of complex natural products like this compound is a fascinating area of research that can be effectively explored using genetic engineering and "omics" approaches. researchgate.net While the complete biosynthetic gene cluster for esperamicins has not been fully elucidated in publicly available literature, the general strategies for its discovery and characterization are well-established. nih.govacs.orgnih.govresearchgate.net
Genomics: The first step is typically to sequence the genome of the producing organism, an actinomycete. Bioinformatic tools are then used to search for a putative biosynthetic gene cluster (BGC) that encodes the necessary enzymes for this compound synthesis. nih.govsciengine.com Key features of such a cluster would include genes for:
Polyketide synthases (PKS) for the formation of the enediyne core.
Glycosyltransferases for the attachment of the sugar moieties.
Tailoring enzymes for modifications such as oxidation, reduction, and methylation.
Proteomics: A proteomics approach can be used to identify the proteins that are expressed when this compound is being produced. researchgate.net By comparing the proteome of the producing strain under different culture conditions (producing vs. non-producing), researchers can identify the enzymes that are likely involved in the biosynthetic pathway. researchgate.net
Genetic Engineering: Once a putative BGC is identified, genetic engineering techniques can be used to confirm its function. This involves creating knockout mutants by deleting specific genes in the cluster and analyzing the effect on this compound production. Heterologous expression of the entire gene cluster in a different host organism can also be used to confirm its role in biosynthesis. nih.gov
Biochemical Assays for DNA Damage and Enzymatic Activity
Biochemical assays are crucial for quantifying the DNA-damaging ability of this compound and for studying the kinetics of its activation and interaction with DNA. scispace.commdpi.com
DNA Cleavage Assays: A common method to assess DNA damage is through gel electrophoresis. Supercoiled plasmid DNA is incubated with this compound and a reducing agent to trigger its activation. The cleavage of the DNA results in the formation of nicked (single-strand break) and linear (double-strand break) forms, which can be separated and quantified on an agarose gel. nih.gov Studies have shown that this compound, similar to Esperamicin A1, preferentially cleaves DNA at T and C bases in oligopyrimidine sequences. awi.demdpi.comacs.org
Continuous DNA Cleavage Assays: More advanced assays, such as those using "molecular break lights," offer a continuous and real-time measurement of DNA cleavage. scispace.com These assays utilize a single-stranded oligonucleotide with a fluorescent reporter and a quencher. Upon cleavage of the oligonucleotide by this compound, the fluorophore and quencher are separated, resulting in an increase in fluorescence that can be monitored over time. scispace.com
Kinetic Analysis: Coupled kinetic analysis can be used to determine the rate constants for the different steps involved in DNA cleavage by this compound, including the binding to DNA, the activation of the enediyne core, and the subsequent DNA strand scission. mdpi.com
Advanced Synthetic Chemistry Techniques for Complex Molecule Construction
The total synthesis of this compound is a formidable challenge that requires the use of advanced synthetic chemistry techniques. While a complete total synthesis of this compound has not been reported, the synthesis of its core structures and related analogues has been a significant area of research. acs.orgmiamioh.edu
Key synthetic challenges include:
Construction of the bicyclic enediyne core: This highly strained and reactive system requires carefully designed synthetic routes.
Stereoselective glycosylations: The attachment of the three sugar units with the correct stereochemistry is a significant hurdle.
Installation of the trisulfide trigger: The trisulfide moiety is a key functional group for the activation of the molecule.
Synthetic efforts towards the esperamicin/calicheamicin (B1180863) aglycone have utilized a variety of advanced reactions, such as intramolecular Nozaki-Kishi reactions for ring closure. nih.govrsc.orgnih.govresearchgate.netresearchgate.net The development of efficient synthetic strategies is not only a demonstration of the power of modern organic chemistry but also provides access to analogues of this compound that can be used to probe its mechanism of action and potentially lead to the development of new therapeutic agents.
Q & A
Q. What are the established synthetic routes for Esperamicin C, and how can researchers optimize yield and purity in laboratory settings?
this compound’s synthesis involves multi-step reactions, including esterification, reduction, and cyclization. Key challenges include stabilizing reactive intermediates (e.g., aromatic enediyne cores) and minimizing side reactions. To optimize yield:
- Use inert atmospheres (argon/nitrogen) during reduction steps to prevent oxidation .
- Employ high-performance liquid chromatography (HPLC) with UV detection to monitor intermediate purity .
- Adjust reaction stoichiometry iteratively using design-of-experiment (DoE) frameworks to identify optimal conditions .
Q. How does this compound’s structure-activity relationship (SAR) inform its DNA cleavage mechanism?
SAR studies reveal that the carbohydrate moiety and enediyne core are critical for DNA binding and radical generation. Methodological approaches include:
- Site-directed mutagenesis analogs : Replace hydroxyl groups on the carbohydrate chain to assess binding affinity changes .
- Electron paramagnetic resonance (EPR) spectroscopy : Detect transient carbon-centered radicals during DNA strand scission .
- Comparative bioassays using structurally simplified analogs to isolate functional groups responsible for cytotoxicity .
Advanced Research Questions
Q. What experimental designs are recommended to resolve contradictory data on this compound’s stability under physiological conditions?
Discrepancies in stability studies often arise from variations in buffer composition, temperature, or analytical techniques. To address this:
- Standardize physiological mimicry : Use phosphate-buffered saline (PBS) at pH 7.4 ± 0.1 and 37°C for all assays .
- Apply accelerated stability testing (e.g., thermal stress at 40–60°C) with kinetic modeling to predict degradation pathways .
- Validate findings across multiple analytical platforms (e.g., LC-MS, NMR) to confirm degradation products .
Q. How can researchers design in vitro models to study this compound’s selectivity for cancer cells versus normal cells?
A robust selectivity assay requires:
- Co-culture systems : Combine cancer cell lines (e.g., HeLa) with primary human fibroblasts to simulate tumor microenvironments .
- Dose-response profiling : Measure IC50 values using ATP-based viability assays (e.g., CellTiter-Glo®) with stringent statistical thresholds (p < 0.01) .
- Flow cytometry : Quantify apoptosis via Annexin V/PI staining to differentiate necrotic vs. apoptotic pathways .
Q. What methodologies are suitable for analyzing contradictory results in this compound’s activation kinetics across different studies?
Contradictions may stem from assay sensitivity or environmental variables. Mitigation strategies include:
- Cross-laboratory validation : Share standardized protocols and reagents to minimize inter-lab variability .
- Meta-analysis frameworks : Aggregate published kinetic data (e.g., Arrhenius parameters) using random-effects models to identify outliers .
- Controlled variable testing : Systematically alter one parameter (e.g., ionic strength) while holding others constant to isolate confounding factors .
Methodological and Ethical Considerations
Q. How should researchers address ethical challenges in in vivo studies of this compound’s toxicity?
- Inclusion/exclusion criteria : Define species-specific thresholds for organ toxicity (e.g., liver enzyme levels in murine models) .
- Informed consent protocols : For human-derived cell lines, document provenance and compliance with GDPR or HIPAA guidelines .
- Statistical power analysis : Predefine sample sizes using G*Power software to minimize unnecessary animal use .
Q. What statistical approaches are critical for analyzing dose-dependent cytotoxicity data?
- Non-linear regression : Fit sigmoidal curves (Hill equation) to dose-response data using software like GraphPad Prism® .
- Bootstrap resampling : Estimate confidence intervals for IC50 values when sample sizes are small .
- ANOVA with post-hoc Tukey tests : Compare efficacy across multiple cell lines or analogs .
Data Presentation and Reproducibility
Q. How can researchers ensure reproducibility in this compound’s bioactivity assays?
- Detailed supplementary materials : Publish raw HPLC chromatograms, NMR spectra, and cell viability datasets in open-access repositories .
- Reagent batch documentation : Track lot numbers for critical reagents (e.g., fetal bovine serum) to account for variability .
- MIAME compliance : Adhere to Minimum Information About a Microarray Experiment standards for omics data .
Q. What are common pitfalls in interpreting this compound’s DNA cleavage assays, and how can they be avoided?
- Artifact detection : Run negative controls (e.g., heat-denatured DNA) to distinguish enzymatic vs. chemical cleavage .
- Quantitative gel electrophoresis : Use SYBR® Gold staining with calibration curves for precise DNA damage quantification .
- Peer validation : Blind independent labs to sample identities during assay replication .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
